N-(2,2-difluoroethyl)aniline
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Overview
Description
N-(2,2-difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol It is characterized by the presence of a difluoroethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,2-difluoroethyl)aniline can be synthesized through various methods. One common approach involves the direct N-alkylation of aniline with 2,2-difluoroethyl halides under basic conditions . Another method includes the use of difluoromethylation reagents to introduce the difluoroethyl group onto the aniline ring . These reactions typically require the presence of a base such as potassium carbonate or sodium hydride and are carried out in solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves scalable protocols that utilize carboxylic acids as coupling agents under the catalysis of inorganic salts like potassium phosphate . These methods are designed to be efficient and cost-effective, allowing for the large-scale synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring is substituted with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chloromethyl methyl ether. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroaniline derivatives, while substitution reactions can produce halogenated anilines or other substituted aromatic compounds .
Scientific Research Applications
N-(2,2-difluoroethyl)aniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2-difluoroethyl)aniline include:
- N-(2-fluoroethyl)aniline
- N-(2,2,2-trifluoroethyl)aniline
- N-(2-chloroethyl)aniline
Uniqueness
This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
405-17-4 |
---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)aniline |
InChI |
InChI=1S/C8H9F2N/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8,11H,6H2 |
InChI Key |
MLBYYTORZPAXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)F |
Purity |
95 |
Origin of Product |
United States |
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